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Compound of Interest

Compound Name: 1,3-Benzodioxol-4-ol

Cat. No.: B1581353

Introduction

1,3-Benzodioxol-4-ol, a key heterocyclic organic compound, serves as a valuable building
block in the synthesis of various pharmaceutical and agrochemical agents. Its unique structural
motif, featuring a fused dioxole ring and a hydroxyl group on the benzene core, imparts specific
chemical reactivity and biological activity. Accurate structural elucidation and purity assessment
are paramount in any research and development endeavor involving this molecule. This guide
provides a comprehensive analysis of the spectroscopic data of 1,3-Benzodioxol-4-ol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug
development professionals with the necessary insights for unambiguous identification and
characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural framework of 1,3-Benzodioxol-4-ol dictates its characteristic spectroscopic
signatures. Understanding the interplay between the molecular geometry and the physical
principles of each analytical technique is crucial for accurate data interpretation.

Caption: Chemical structure of 1,3-Benzodioxol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR provide detailed information about the chemical environment
of each nucleus.

'H NMR Spectroscopy

Experimental Protocol: tH NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Benzodioxol-4-ol in 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry NMR tube. The choice
of solvent is critical to avoid overlapping signals with the analyte.

 Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is
properly tuned and shimmed to achieve optimal magnetic field homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum using a standard single-pulse experiment. A
spectral width of approximately 12 ppm and a sufficient number of scans (typically 16-64) are
recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly
used as an internal standard (4 0.00 ppm).

Sample Preparation Data Acquisition Data Processing
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Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

1H NMR Data and Interpretation
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8 (predicted) d 1H H-7
~6.7 (predicted) d 1H H-5
~6.6 (predicted) t 1H H-6
5.95 (predicted) S 2H -OCH20-
5.5 (predicted) brs 1H -OH

Note: Predicted values are based on standard chemical shift tables and spectral databases for
similar compounds. Actual values may vary slightly depending on the solvent and experimental
conditions.

The *H NMR spectrum of 1,3-Benzodioxol-4-ol is expected to exhibit distinct signals
corresponding to the aromatic, methylene, and hydroxyl protons. The three aromatic protons
(H-5, H-6, and H-7) form an ABC spin system, which would theoretically result in a complex
multiplet. However, due to the specific substitution pattern, a doublet for H-7 (ortho-coupled to
H-6), a doublet for H-5 (ortho-coupled to H-6), and a triplet for H-6 (ortho-coupled to both H-5
and H-7) are anticipated. The two protons of the methylenedioxy group are chemically
equivalent and are expected to appear as a sharp singlet. The hydroxyl proton will likely appear
as a broad singlet, the chemical shift of which is sensitive to concentration and solvent.

13C NMR Spectroscopy

Experimental Protocol: 33C NMR Data Acquisition

The protocol for 23C NMR is similar to that of *H NMR, with the primary difference being the
need for a greater number of scans (typically 256 or more) due to the lower natural abundance
of the 13C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a
series of singlets.

13C NMR Data and Interpretation
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Chemical Shift (6, ppm) Assighment
147.2 C-3a

145.8 C-7a

135.0 C-4

119.5 C-6

108.5 C-5

107.8 C-7

101.4 -OCH:z20-

Source: Spectral data obtained from SpectraBase.[1]

The 3C NMR spectrum displays seven distinct signals, corresponding to the seven unique
carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure.
The carbons directly attached to oxygen atoms (C-3a, C-7a, and C-4) are the most deshielded,
appearing at the downfield end of the spectrum. The methylene carbon of the dioxole ring (-
OCH:20-) appears at a characteristic chemical shift of around 101.4 ppm. The remaining
aromatic carbons appear in the expected region between 107 and 120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation at specific wavenumbers
corresponding to molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of
the solid 1,3-Benzodioxol-4-ol is placed directly onto the ATR crystal.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the empty ATR crystal is recorded first and automatically subtracted
from the sample spectrum.
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FTIR Data and Interpretation

Wavenumber (cm~?) Vibrational Mode Functional Group
~3350 (broad) O-H stretch Phenolic -OH
~3050 C-H stretch Aromatic C-H
~2900 C-H stretch Methylene (-CHz-)
~1620, 1500, 1480 C=C stretch Aromatic Ring
~1250 C-O-C asymmetric stretch Dioxole Ring Ether
~1040 C-0O-C symmetric stretch Dioxole Ring Ether
~1200 C-O stretch Phenolic C-O

Source: Characteristic IR absorption frequencies for functional groups.[2][3]

The IR spectrum of 1,3-Benzodioxol-4-ol is characterized by a broad absorption band in the
region of 3350 cm~1, which is indicative of the O-H stretching vibration of the hydrogen-bonded
phenolic hydroxyl group. The presence of the aromatic ring is confirmed by the C-H stretching
vibrations above 3000 cm~! and the characteristic C=C stretching absorptions in the 1620-
1480 cm~1 region. The distinctive C-O-C asymmetric and symmetric stretching vibrations of the
methylenedioxy group are expected around 1250 cm~* and 1040 cm™1, respectively. The C-O
stretch of the phenol is also a key feature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and elemental composition of a compound, as well as structural details based
on its fragmentation pattern.

Experimental Protocol: GC-MS Data Acquisition

o Sample Preparation: A dilute solution of 1,3-Benzodioxol-4-ol is prepared in a volatile
organic solvent (e.g., methanol or dichloromethane).
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e GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a

suitable capillary column to separate the analyte from any impurities.

e MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically

using Electron lonization (El) at 70 eV. The mass analyzer scans a mass-to-charge (m/z)

range to detect the molecular ion and its fragment ions.
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Figure 2: Proposed EI Fragmentation Pathway

Click to download full resolution via product page

Caption: A plausible mass spectrometry fragmentation pathway for 1,3-Benzodioxol-4-ol.

Mass Spectrum Data and Interpretation

miz Proposed Fragment lon Formula of Fragment
138 Molecular lon [M]* [C7HeO3]*

137 [M-H]* [C7H503]*

110 [M-COJ* [CeHsO2]*

109 [M-CHOJ* [CeHs02]*

93 [M-CH20]* [CeHs02]*

65 [CsHs]*+ [CsHs]*+
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Source: PubChem for molecular ion peak and general fragmentation principles.[4]

The electron ionization mass spectrum of 1,3-Benzodioxol-4-ol is expected to show a
prominent molecular ion peak at m/z 138, corresponding to the molecular weight of the
compound. A significant peak at m/z 137 is also anticipated due to the loss of a hydrogen
radical.[4] A key fragmentation pathway for phenols involves the loss of a neutral carbon
monoxide (CO) molecule, which would lead to an ion at m/z 110. Subsequent loss of a
hydrogen radical would give a fragment at m/z 109. Fragmentation of the dioxole ring can
occur through the loss of formaldehyde (CH20), resulting in an ion at m/z 93. Further
fragmentation of these ions can lead to smaller, stable aromatic cations, such as the
cyclopentadienyl cation at m/z 65.[5]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-
validating confirmation of the structure of 1,3-Benzodioxol-4-ol. The *H and 13C NMR spectra
precisely map the carbon-hydrogen framework, the IR spectrum identifies the key functional
groups, and the mass spectrum confirms the molecular weight and provides insights into the
molecule's stability and fragmentation pathways. This guide serves as a foundational reference
for the analytical characterization of 1,3-Benzodioxol-4-ol, enabling researchers to proceed
with confidence in their synthetic and developmental endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 1,3-Benzodioxol-4-ol: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581353#spectroscopic-data-of-1-3-benzodioxol-4-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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